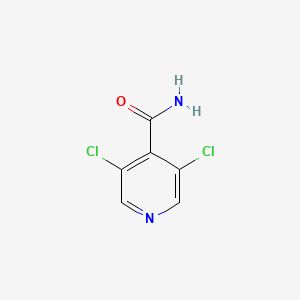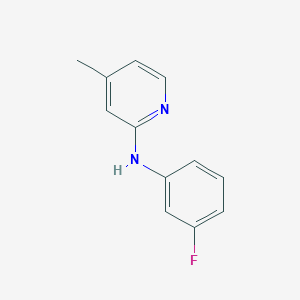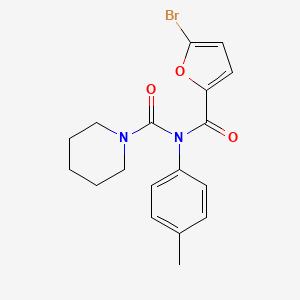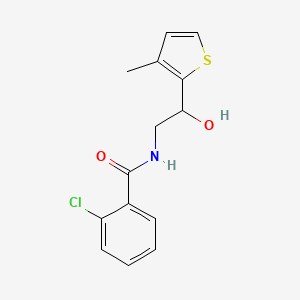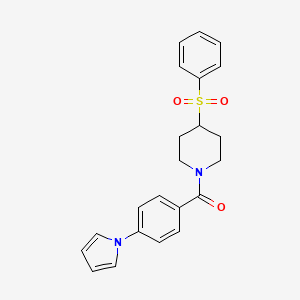
(4-(1H-pyrrol-1-yl)phenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . It also contains a phenyl group (a benzene ring), a piperidine ring (a six-membered ring with one nitrogen atom), and a sulfonyl group (SO2) attached to the phenyl group .
Molecular Structure Analysis
The presence of the aromatic pyrrole and phenyl rings would contribute to the compound’s stability. The piperidine ring could potentially be involved in hydrogen bonding due to the presence of the nitrogen atom .Chemical Reactions Analysis
The pyrrole ring in the compound is aromatic and thus relatively stable, but it can undergo electrophilic substitution reactions. The sulfonyl group is typically resistant to reduction and hydrolysis .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would depend on the specific arrangement of its atoms and the presence of functional groups. For example, the presence of the nitrogen atoms in the pyrrole and piperidine rings could potentially make the compound a base .Applications De Recherche Scientifique
Synthesis and Biological Activity
Antimicrobial Activity
Compounds synthesized from related pyrrole and piperidine structures have shown significant antimicrobial activities. For example, the synthesis of certain derivatives demonstrated good antimicrobial activity comparable with standard drugs such as ciprofloxacin and fluconazole, with methoxy group-containing compounds showing high activity (Satyender Kumar et al., 2012). Similarly, another study reported novel N-phenylpyrazolyl aryl methanones derivatives, containing the arylthio/sulfinyl/sulfonyl group, which exhibit favorable herbicidal and insecticidal activities (Baolei Wang et al., 2015).
Synthesis Methods
Efficient synthesis methods for related compounds include one-pot synthesis techniques, which are economical for producing pyrrole derivatives, demonstrating the versatile applicability of these methodologies in generating a wide range of compounds with potential biological activities (R. Kaur & Kapil Kumar, 2018).
Antibacterial and Antifungal Activities
Microwave-assisted synthesis has been employed to create derivatives that were screened for antibacterial and antifungal activities, showcasing the rapid and efficient generation of biologically active compounds (Deepak Swarnkar et al., 2014).
Chemical Properties and Structural Studies
Crystal Structure and Characterization
Detailed crystallographic studies of related compounds have been conducted to understand their structural properties. For instance, the crystal structure of a compound with the arylsulfonyl moiety was reported, providing insights into the molecular arrangement and potential interactions that could influence biological activity (B. Revathi et al., 2015).
Thermal and Optical Studies
The thermal and optical properties of certain derivatives have been explored, offering a comprehensive understanding of their stability and behavior under various conditions, which is critical for their potential application in medicinal chemistry (C. S. Karthik et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
[4-(benzenesulfonyl)piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c25-22(18-8-10-19(11-9-18)23-14-4-5-15-23)24-16-12-21(13-17-24)28(26,27)20-6-2-1-3-7-20/h1-11,14-15,21H,12-13,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQVMRUXQCERGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-pyrrol-1-yl)phenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Chloro-6-fluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2795440.png)
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-ethoxybenzoate](/img/structure/B2795441.png)
![(Z)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]-2-(3-fluorophenyl)prop-2-enenitrile](/img/structure/B2795443.png)
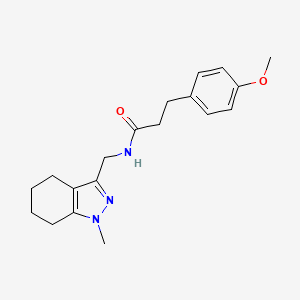
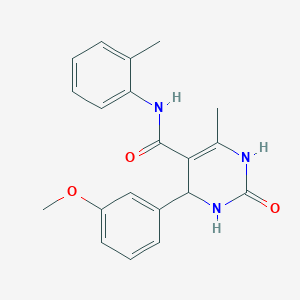
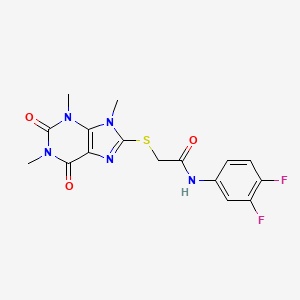
![(3aR,6aS)-5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-carboxylic acid](/img/no-structure.png)
![4-[2-Oxo-2-[3-(2-oxocyclohexyl)morpholin-4-yl]ethoxy]benzaldehyde](/img/structure/B2795450.png)
![3-(3,5-Dimethoxyphenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2795454.png)
![N-(2,3-dimethylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2795456.png)
